Nadph tetrasodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Function as a Cofactor:

NADPH tetrasodium salt, also known as β-Nicotinamide adenine dinucleotide phosphate tetrasodium salt, serves as a crucial cofactor in various enzymatic reactions within cells. These reactions often involve reduction (gaining electrons) of molecules, playing a vital role in several fundamental biological processes [, ].

Key Biological Pathways:

NADPH tetrasodium salt is involved in a broad range of metabolic pathways, including:

- Photosynthesis: During the light-dependent reactions, NADPH serves as an electron donor for the reduction of CO2 into carbohydrates [].

- Fatty acid synthesis: NADPH provides electrons for the reduction of various intermediates, ultimately leading to the formation of fatty acids [].

- Antioxidant defense: NADPH is essential for maintaining reduced glutathione, a critical antioxidant that protects cells from oxidative damage [].

- Steroidogenesis: NADPH is involved in the biosynthesis of various steroid hormones, including cholesterol and cortisol [].

Research Applications:

Due to its crucial role in numerous biological pathways, NADPH tetrasodium salt finds applications in various research areas:

- In vitro studies: Scientists utilize NADPH tetrasodium salt in cell cultures and enzyme assays to study specific metabolic processes, assess enzyme activity, and investigate the mechanisms of action of various drugs [].

- Drug discovery: Researchers can employ NADPH-dependent enzymes and NADPH tetrasodium salt to identify novel drugs that target specific metabolic pathways associated with diseases [].

- Toxicological studies: NADPH is used in assays to assess the potential toxicity of various compounds by evaluating their effects on cellular antioxidant defense mechanisms [].

Nicotinamide adenine dinucleotide phosphate, reduced tetrasodium salt, commonly referred to as NADPH tetrasodium salt, is a vital cofactor in various biological processes. It is the reduced form of nicotinamide adenine dinucleotide phosphate, playing a crucial role in anabolic reactions by providing reducing equivalents necessary for biosynthetic pathways. The chemical formula for NADPH tetrasodium salt is , with a molecular weight of approximately 833.35 g/mol .

NADPH tetrasodium salt is characterized as a yellow solid that is hygroscopic, meaning it readily absorbs moisture from the environment. It is soluble in water, making it suitable for various laboratory applications .

In addition to its role in biosynthesis, NADPH is involved in the detoxification of reactive oxygen species (ROS). It contributes to the regeneration of reduced glutathione, a critical antioxidant that protects cells from oxidative damage . Furthermore, NADPH participates in the respiratory burst mechanism in immune cells, where it helps generate free radicals to combat pathogens .

NADPH tetrasodium salt exhibits significant biological activity as a cofactor for various enzymes involved in anabolic pathways. Its primary functions include:

- Reducing agent: Provides reducing equivalents for biosynthetic reactions.

- Antioxidant defense: Regenerates reduced glutathione, aiding in cellular protection against oxidative stress.

- Immune response: Supports the production of reactive oxygen species in immune cells for pathogen destruction .

The compound's ability to donate electrons makes it indispensable for maintaining cellular homeostasis and facilitating metabolic processes.

The synthesis of NADPH tetrasodium salt typically involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) using reducing agents such as sodium borohydride or lithium aluminum hydride. The process generally includes:

- Dissolving NADP+ in an appropriate solvent.

- Adding the reducing agent under controlled conditions.

- Allowing the reaction to proceed until complete reduction occurs.

- Purifying the product through techniques like chromatography to isolate NADPH tetrasodium salt .

Alternative methods may involve enzymatic reduction using specific dehydrogenases that convert NADP+ to NADPH in a controlled environment.

NADPH tetrasodium salt has diverse applications across various fields:

- Biochemistry research: Used extensively as a cofactor in enzyme assays and metabolic studies.

- Pharmaceuticals: Plays a role in drug metabolism and synthesis pathways.

- Cell biology: Utilized in studies involving oxidative stress and cellular signaling.

- Clinical diagnostics: Serves as a reagent in assays measuring enzyme activity related to metabolic disorders .

Its versatility makes it an essential reagent in both basic and applied research.

Research into the interactions of NADPH tetrasodium salt with other biomolecules has revealed its crucial role in metabolic pathways. Studies have shown that it interacts with various enzymes, particularly those involved in redox reactions. For instance, its interaction with cytochrome P450 enzymes facilitates hydroxylation reactions essential for drug metabolism .

Furthermore, NADPH's involvement with glutathione reductase highlights its importance in maintaining cellular redox balance and protecting against oxidative stress . These interactions underscore its significance beyond mere participation as a cofactor.

Several compounds share similarities with NADPH tetrasodium salt regarding structure and function. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Role/Function |

|---|---|---|

| Nicotinamide adenine dinucleotide phosphate (NADP+) | C21H26N7O17P3 | Oxidized form; electron acceptor |

| Nicotinamide adenine dinucleotide (NADH) | C21H27N7O14P2 | Reduced form; involved primarily in catabolic reactions |

| Flavin adenine dinucleotide (FADH2) | C27H33N9O15P2 | Electron carrier; participates in various redox reactions |

| Coenzyme A (CoA) | C21H36N7O16P3S | Key role in fatty acid metabolism and acetyl group transfer |

NADPH tetrasodium salt is unique due to its specific role as a reducing agent predominantly involved in anabolic processes and antioxidant defense mechanisms, distinguishing it from other similar compounds that may participate more broadly or primarily in catabolic pathways .

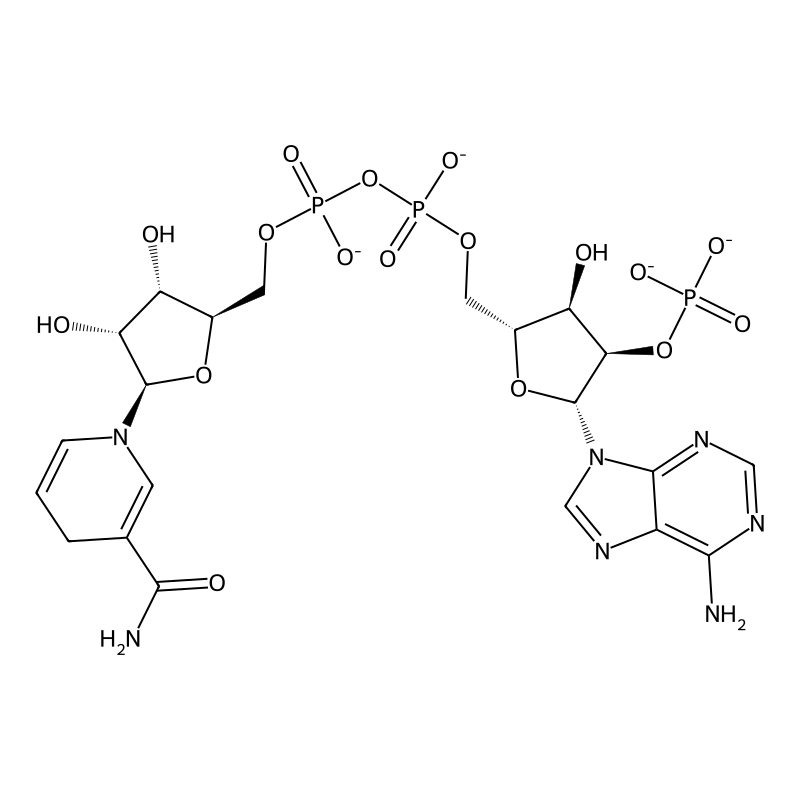

Molecular Structure and Formula (C₂₁H₂₆N₇O₁₇P₃·4Na)

Nicotinamide adenine dinucleotide phosphate tetrasodium salt represents the reduced form of nicotinamide adenine dinucleotide phosphate, characterized by the molecular formula C₂₁H₂₆N₇O₁₇P₃·4Na [1] [2]. This compound consists of two nucleotide moieties linked through pyrophosphate bonds, with the distinctive feature being the presence of four sodium counterions that enhance its solubility and stability in aqueous environments [3] [4].

The molecular architecture comprises several key structural components: an adenine nucleotide containing a purine base attached to a ribose sugar, and a nicotinamide nucleotide featuring the nicotinamide ring system bound to a second ribose sugar [5] [6]. The two nucleotide units are interconnected via a pyrophosphate linkage, with an additional phosphate group attached to the 2' position of the ribose ring associated with the adenine moiety [7] [8]. This additional phosphate group distinguishes nicotinamide adenine dinucleotide phosphate from its structural analog nicotinamide adenine dinucleotide [9].

The tetrasodium salt form results from the neutralization of four acidic phosphate groups within the molecule by sodium cations [11]. The International Union of Pure and Applied Chemistry systematic name for this compound is tetrasodium [(2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-(phosphonatooxy)oxolan-2-yl]methyl ({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate [12] [13].

Table 1: Molecular Structure and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃ · 4Na [1] [2] |

| Molecular Weight (anhydrous basis) | 833.35 g/mol [5] [14] |

| Molecular Weight (hydrated form) | 887.4 g/mol (trihydrate) [9] [15] |

| Chemical Abstracts Service Number | 2646-71-1 [1] [3] |

| International Union of Pure and Applied Chemistry Name | tetrasodium [(2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-(phosphonatooxy)oxolan-2-yl]methyl ({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate [12] [14] |

| InChI Key | WYWWVJHQDVCHKF-NRTBITFTNA-J [5] [14] |

| Appearance | White to light yellow powder [5] [8] |

Structural Relationship to Nicotinamide Adenine Dinucleotide Phosphate Oxidized Form and Nicotinamide Adenine Dinucleotide (Reduced and Oxidized Forms)

The structural relationship between nicotinamide adenine dinucleotide phosphate tetrasodium salt and its related nucleotide coenzymes is fundamental to understanding its biochemical significance [16] [17]. Nicotinamide adenine dinucleotide phosphate tetrasodium salt represents the reduced form of nicotinamide adenine dinucleotide phosphate, distinguished from the oxidized form primarily by the oxidation state of the nicotinamide ring [16] [18].

The key structural difference between the reduced and oxidized forms lies in the nicotinamide moiety [19] [17]. In the reduced form, the nicotinamide ring contains an additional hydrogen atom and two electrons, resulting in a neutral nitrogen atom within the ring structure [19] [18]. Conversely, the oxidized form features a positively charged nitrogen atom in the nicotinamide ring, reflecting the loss of the hydride ion during oxidation [16] [19].

When comparing nicotinamide adenine dinucleotide phosphate tetrasodium salt to nicotinamide adenine dinucleotide derivatives, the primary structural distinction is the presence of an additional phosphate group [16] [17]. This extra phosphate is located on the 2' position of the ribose ring that carries the adenine moiety [16] [20]. This phosphate group is added by nicotinamide adenine dinucleotide kinase and can be removed by nicotinamide adenine dinucleotide phosphate phosphatase [16].

The structural modifications significantly influence the biological roles of these compounds [17] [18]. While nicotinamide adenine dinucleotide derivatives primarily participate in catabolic reactions involving energy production, nicotinamide adenine dinucleotide phosphate derivatives are predominantly involved in anabolic reactions requiring reducing equivalents for biosynthetic processes [17] [18].

Table 2: Structural Relationship to Related Nucleotide Coenzymes

| Compound | Molecular Formula | Key Structural Difference | Primary Function |

|---|---|---|---|

| Nicotinamide adenine dinucleotide phosphate tetrasodium salt | C₂₁H₂₆N₇O₁₇P₃ · 4Na [1] [2] | Reduced nicotinamide ring + 4 sodium ions [11] | Anabolic reactions, biosynthesis [17] [18] |

| Nicotinamide adenine dinucleotide phosphate oxidized form | C₂₁H₂₅N₇O₁₇P₃ [21] | Oxidized nicotinamide ring + additional phosphate [16] [21] | Electron acceptor in anabolic pathways [16] [18] |

| Nicotinamide adenine dinucleotide reduced form | C₂₁H₂₉N₇O₁₄P₂ [22] | Reduced nicotinamide ring, no additional phosphate [17] [20] | Catabolic reactions, energy production [17] [18] |

| Nicotinamide adenine dinucleotide oxidized form | C₂₁H₂₇N₇O₁₄P₂ [22] | Oxidized nicotinamide ring, no additional phosphate [17] [20] | Electron acceptor in catabolic pathways [17] [18] |

Physical Properties

Molecular Weight (833.35 Anhydrous Basis)

The molecular weight of nicotinamide adenine dinucleotide phosphate tetrasodium salt on an anhydrous basis is precisely 833.35 grams per mole [1] [5] [14]. This value represents the mass of the compound in its dehydrated state, excluding any associated water molecules that may be present in hydrated forms [14] [15]. The molecular weight calculation incorporates the complete molecular structure including the organic nucleotide framework and the four sodium counterions [11].

Commercial preparations of nicotinamide adenine dinucleotide phosphate tetrasodium salt frequently exist as hydrated forms, most commonly as the trihydrate, which exhibits a molecular weight of 887.4 grams per mole [9] [15]. The hydrated forms contain additional water molecules that are incorporated into the crystal lattice structure, contributing to the overall molecular mass [15] [23]. The degree of hydration can vary depending on storage conditions and environmental humidity [24] [14].

The precise molecular weight determination is critical for accurate quantitative analyses and enzymatic assays [25] [26]. Spectrophotometric calculations and enzymatic activity determinations rely on the accurate molecular weight value to convert between mass and molar concentrations [25] [23]. The anhydrous molecular weight of 833.35 grams per mole serves as the standard reference for most analytical applications [26] [23].

Spectroscopic Characteristics

Nicotinamide adenine dinucleotide phosphate tetrasodium salt exhibits distinctive spectroscopic properties that are fundamental to its analytical characterization and quantitative determination [11] [27] [26]. The compound displays two primary ultraviolet absorption maxima at 260 nanometers and 340 nanometers when analyzed in aqueous solution at pH 10 [11] [27] [26].

The molar extinction coefficient at 260 nanometers under standard conditions (pH 10, 25°C) is (14.4 ± 0.7) × 10³ liters per mole per centimeter [25] [23]. This absorption band corresponds primarily to the adenine nucleotide component of the molecule [27] [26]. At 340 nanometers, the molar extinction coefficient is (6.2 ± 0.3) × 10³ liters per mole per centimeter under identical conditions [27] [25] [26]. The 340-nanometer absorption is characteristic of the reduced nicotinamide moiety and serves as the primary analytical wavelength for quantitative determinations [27] [28].

The ratio of absorbance at 340 nanometers to absorbance at 260 nanometers (A₃₄₀/A₂₆₀) at pH 10 is 0.43 ± 0.01 [11] [25] [23]. This ratio serves as a critical quality control parameter for assessing the purity and integrity of nicotinamide adenine dinucleotide phosphate tetrasodium salt preparations [11] [23]. Deviations from this expected ratio may indicate degradation, contamination, or structural modifications [11] [25].

Infrared spectroscopic analysis of nicotinamide adenine dinucleotide phosphate tetrasodium salt reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [5] [14]. The compound exhibits absorption patterns consistent with phosphate groups, hydroxyl groups, amino groups, and the aromatic ring systems [14]. Standard infrared spectra conform to established reference patterns for authentication purposes [5] [14].

Table 3: Spectroscopic Characteristics

| Spectroscopic Parameter | Value | Reference Conditions |

|---|---|---|

| Ultraviolet Absorption Maximum 1 | 260 nm [11] [27] | pH 10, aqueous solution [11] [26] |

| Ultraviolet Absorption Maximum 2 | 340 nm [11] [27] | pH 10, aqueous solution [11] [26] |

| Molar Extinction Coefficient at 260 nm (pH 10) | (14.4 ± 0.7) × 10³ L·mol⁻¹·cm⁻¹ [25] [23] | pH 10, 25°C [25] [23] |

| Molar Extinction Coefficient at 340 nm (pH 10) | (6.2 ± 0.3) × 10³ L·mol⁻¹·cm⁻¹ [27] [25] | pH 10, 25°C [27] [25] |

| A₃₄₀/A₂₆₀ Ratio (pH 10) | 0.43 ± 0.01 [11] [25] | pH 10 [11] [25] |

| Infrared Spectrum | Conforms to standard [5] [14] | Standard infrared analysis [5] [14] |

Solubility Profile

The solubility characteristics of nicotinamide adenine dinucleotide phosphate tetrasodium salt are primarily determined by the presence of the four sodium counterions, which significantly enhance its aqueous solubility compared to the free acid form [11] [13]. In pure water at room temperature, the compound exhibits a solubility of 50 milligrams per milliliter [1] [5] [13] [29]. This corresponds to a molar concentration of approximately 60 millimolar based on the anhydrous molecular weight [13] [30].

Alternative measurements indicate a minimum solubility of 41.67 milligrams per milliliter in water, which translates to at least 50 millimolar concentration [13] [30]. The solubility in water produces clear, colorless to light yellow solutions that remain stable under appropriate storage conditions [13] [29] [31]. The high aqueous solubility facilitates the preparation of concentrated stock solutions for laboratory applications [13] [30].

Enhanced solubility is observed in mildly alkaline aqueous media [29] [31]. In 0.01 molar sodium hydroxide solution, the compound maintains a solubility of 50 milligrams per milliliter [29] [31]. Similarly, in 10 millimolar sodium hydroxide, the compound forms clear solutions, indicating complete dissolution [8] [25]. The enhanced solubility in alkaline conditions reflects the compound's stability at higher pH values [29] [31].

The solubility in organic solvents is severely limited . Nicotinamide adenine dinucleotide phosphate tetrasodium salt exhibits poor solubility in most organic solvents including alcohols, ethers, and hydrocarbons . This limited organic solvent solubility is consistent with the highly polar and ionic nature of the tetrasodium salt form [11].

Table 4: Solubility Profile

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 50 mg/mL [1] [5] [29] | Clear solution at room temperature [13] [29] |

| Water (alternative measurement) | ≥41.67 mg/mL (≥50 mM) [13] [30] | Based on molecular weight 833.35 [13] [30] |

| 0.01 M Sodium hydroxide | 50 mg/mL [29] [31] | Enhanced solubility in alkaline medium [29] [31] |

| 10 mM Sodium hydroxide | Soluble (clear solution) [8] [25] | Clear solution formation [8] [25] |

| Organic solvents | Limited solubility | Generally insoluble in most organic solvents |

Chemical Reactivity Parameters

The chemical reactivity of nicotinamide adenine dinucleotide phosphate tetrasodium salt is influenced by several key parameters including pH sensitivity, photochemical stability, thermal stability, and compatibility with other chemical species [24] [31] [32] [33]. Understanding these reactivity parameters is essential for proper handling, storage, and utilization in laboratory applications [24] [31].

pH stability represents a critical factor affecting the chemical integrity of nicotinamide adenine dinucleotide phosphate tetrasodium salt [29] [24] [31]. The compound exhibits marked instability in acidic media, with optimal stability observed at pH 8 or higher [29] [31]. Stock solutions should be prepared and maintained at pH 8 to ensure maximal stability and prevent degradation [29] [31]. The pH sensitivity is attributed to the susceptibility of the phosphate groups and the nicotinamide moiety to acid-catalyzed hydrolysis [24] [31].

Photochemical sensitivity constitutes another significant reactivity parameter [24] [32] [33]. Nicotinamide adenine dinucleotide phosphate tetrasodium salt is classified as light-sensitive and requires protection from both natural and artificial light sources during storage and handling [24] [32] [33]. Exposure to light can induce photochemical degradation reactions that compromise the integrity and biological activity of the compound [24] [33]. Standard laboratory practice involves storage in amber-colored containers or wrapping in aluminum foil to minimize light exposure [24] [33].

Thermal stability under normal ambient conditions is generally satisfactory, but elevated temperatures should be avoided [32] [33] [14]. The compound remains stable under typical laboratory conditions but shows decomposition at temperatures exceeding 250°C [8] [14]. For long-term storage, temperatures of -20°C are recommended to maximize stability and prevent degradation [31] [33] [14].

Chemical compatibility considerations are important for preventing unwanted reactions [24] [32] [33]. Nicotinamide adenine dinucleotide phosphate tetrasodium salt is incompatible with strong oxidizing agents, which can oxidize the reduced nicotinamide moiety [24] [32]. Strong acids and strong bases should also be avoided due to the potential for hydrolytic degradation of the phosphate bonds and the nucleotide structure [24] [32] [33].

Table 5: Chemical Reactivity and Stability Parameters

| Parameter | Characteristics |

|---|---|

| pH Stability | Unstable in acidic media; stable at pH ≥8 [29] [31] |

| Light Sensitivity | Light sensitive - requires protection from light [24] [32] [33] |

| Temperature Stability | Stable under normal conditions; store at -20°C [32] [33] [14] |

| Chemical Stability | Stable under normal ambient conditions [32] [33] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases [24] [32] [33] |

| Storage Conditions | -20°C, protected from light, desiccated [31] [33] [14] |

| Decomposition Temperature | >250°C (decomposes) [8] [14] |

Structural Conformations and Analysis

Nicotinamide adenine dinucleotide phosphate tetrasodium salt exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within its molecular structure [34] [20]. The compound can adopt numerous three-dimensional conformations in solution, reflecting the inherent flexibility of the dinucleotide backbone and the freedom of rotation around the glycosidic bonds connecting the bases to their respective ribose rings [34] [20].

The structural flexibility is particularly pronounced around the pyrophosphate linkage that connects the two nucleotide moieties [34] [20]. This central region can undergo conformational changes that affect the overall molecular geometry and the spatial relationship between the adenine and nicotinamide components [34] [20]. The presence of up to nine hydrogen bond donors within the molecular structure contributes to both intramolecular and intermolecular hydrogen bonding interactions that can influence conformational preferences [34].

The reduced nicotinamide moiety represents a key structural feature that distinguishes this compound from its oxidized counterpart [19] [20] [18]. In the reduced form, the nicotinamide ring adopts a dihydropyridine configuration with the nitrogen atom maintaining neutrality due to the presence of a lone pair of electrons [19] [20]. This contrasts with the oxidized form where the nitrogen carries a positive charge [19] [18].

Crystallographic analysis of related sodium salt structures provides insights into the solid-state conformational preferences [35]. While specific crystal structure data for nicotinamide adenine dinucleotide phosphate tetrasodium salt may be limited due to the complex nature of the molecule, studies of simpler sodium phosphate systems reveal the tendency of sodium ions to coordinate with multiple oxygen atoms from phosphate groups [35].

The tetrasodium salt form influences the overall molecular conformation through electrostatic interactions between the sodium cations and the anionic phosphate groups [11] [35]. These ionic interactions can stabilize certain conformational states and affect the dynamic behavior of the molecule in solution [11]. The degree of ion pairing and the extent of hydration around the sodium ions further modulate the conformational landscape [35].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

NADPH

General Manufacturing Information

Dates

Cheng et al. Enzymatic Total Synthesis of Enterocin Polyketides Nature Chemical Biology, doi: 10.1038/NChemBio.2007.22, published online 12 August 2007. http://www.nature.com/naturechemicalbiology